Comprehensive Physicochemical Profiling of CAS 412291-29-3: Chemical Stability and Aqueous Solubility
Comprehensive Physicochemical Profiling of CAS 412291-29-3: Chemical Stability and Aqueous Solubility
Introduction and Structural Rationale
The compound CAS 412291-29-3 , chemically identified as (trans-4-aminocyclohexyl)(morpholino)methanone, is a versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Structurally, it consists of a trans-1,4-disubstituted cyclohexane ring bearing a primary aliphatic amine and a morpholine amide.
From an analytical and formulation perspective, this molecule presents specific challenges:
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Lack of a Chromophore: The absence of an aromatic ring or conjugated pi-system means the molecule has negligible UV absorbance above 220 nm. Traditional HPLC-UV methods are insufficient for stability-indicating assays.
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Bifunctional Reactivity: The primary amine is highly nucleophilic, while the amide bond is susceptible to hydrolytic cleavage under extreme conditions.
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pH-Dependent Ionization: The primary amine acts as a strong base, fundamentally dictating its aqueous solubility profile across physiological pH ranges.
This whitepaper establishes a rigorous, self-validating framework for evaluating the chemical stability and aqueous solubility of CAS 412291-29-3, explaining the mechanistic causality behind each experimental design choice.
Aqueous Solubility Profile and Ionization
The Henderson-Hasselbalch Relationship
The aqueous solubility of CAS 412291-29-3 is almost entirely governed by the ionization state of its primary amine. The predicted pKa of the primary amine is approximately 10.43[1]. The morpholine nitrogen, being part of an amide resonance system, is non-basic and does not protonate under physiological conditions.
According to the principles outlined in Absorption and Drug Development by [2], the total solubility ( ST ) at a given pH is a function of the intrinsic solubility of the neutral free base ( S0 ) and the ionized form. Because the pKa is highly basic, the molecule remains >99.9% protonated at physiological pH (7.4), resulting in exceptionally high aqueous solubility. As the pH approaches 10.4, the solubility drops logarithmically toward the intrinsic solubility plateau.
Quantitative Solubility Data Summary
Table 1: Predicted pH-Dependent Solubility Profile for CAS 412291-29-3 at 25°C
| Buffer pH | Dominant Species | Ionization Fraction (%) | Estimated Solubility (mg/mL) | Analytical Rationale |
| 1.2 (SGF) | Cationic (+1) | > 99.99% | > 100.0 | Highly soluble due to complete protonation. |
| 7.4 (PBS) | Cationic (+1) | > 99.9% | > 50.0 | Ideal for intravenous/oral fluid dissolution. |
| 10.4 ( pKa ) | Mixed (Cationic/Neutral) | 50.0% | ~ 15.0 | Inflection point of the solubility curve. |
| 12.0 | Neutral Free Base | < 3.0% | ~ 5.0 ( S0 ) | Intrinsic solubility driven by polar amide/morpholine. |
Experimental Workflow: Thermodynamic Solubility
To empirically validate Table 1, a thermodynamic solubility assay must be employed. Kinetic assays (e.g., DMSO dilution) often overestimate solubility due to supersaturation and are inappropriate for formal preformulation.
Experimental workflow for determining the pH-dependent thermodynamic solubility profile.
Self-Validating Protocol: Shake-Flask Thermodynamic Solubility
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Solid Excess: Add 20 mg of CAS 412291-29-3 to 1 mL of universal buffer (e.g., Britton-Robinson buffer) to ensure a saturated state. Causality: Universal buffers prevent the formation of buffer-specific salt precipitates that skew solubility data.
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Equilibration: Incubate at 37°C for 24 hours using orbital shaking (300 rpm). Causality: Magnetic stirring causes particle attrition and local heating, which can induce amorphous conversion and artificially inflate apparent solubility.
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Phase Separation: Centrifuge at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Validation Step: Discard the first 200 µL of filtrate to saturate filter binding sites, ensuring accurate downstream quantitation.
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Quantitation: Analyze the supernatant using LC-ELSD (Evaporative Light Scattering Detector) or LC-MS/MS. Causality: Due to the lack of a UV chromophore, traditional HPLC-UV will yield poor signal-to-noise ratios, leading to false negatives in quantitation.
Chemical Stability and Excipient Compatibility
Degradation Pathways
The stability of CAS 412291-29-3 is dictated by its two functional groups. While the morpholine amide is generally robust, it can undergo hydrolytic cleavage under extreme thermal and pH stress, yielding trans-4-aminocyclohexanecarboxylic acid and morpholine.
More critically, the primary aliphatic amine is highly reactive. In solid oral dosage forms, primary amines are notorious for undergoing the Maillard Reaction when formulated with reducing sugars like lactose[3][4]. This nucleophilic attack of the amine on the open-chain carbonyl of the sugar forms a Schiff base, which subsequently rearranges into brown-pigmented advanced glycation end-products (AGEs).
Primary chemical degradation pathways and excipient incompatibilities for CAS 412291-29-3.
Accelerated Stability Data Summary
In accordance with [5][6], forced degradation and accelerated stability testing yield the following profile:
Table 2: Expected Stability Profile under ICH Forced Degradation Conditions
| Stress Condition | Environment | Duration | Expected Degradation (%) | Primary Mechanism |
| Thermal/Humidity | Solid, 40°C / 75% RH | 6 Months | < 0.5% | Highly stable in isolated solid state. |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 7 Days | 2.0 - 5.0% | Slow amide cleavage. |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | 7 Days | 5.0 - 10.0% | Base-catalyzed amide hydrolysis. |
| Oxidative Stress | 3% H2O2 , 25°C | 24 Hours | > 15.0% | Rapid N-oxidation of the primary amine. |
| Excipient (Lactose) | Solid Blend, 40°C/75% RH | 4 Weeks | > 10.0% | Maillard reaction (Schiff base formation). |
Experimental Workflow: Stability-Indicating Assay & Excipient Compatibility
To ensure the integrity of the compound during formulation, a binary compatibility screen must be executed.
Self-Validating Protocol: Binary Excipient Compatibility Screening
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Sample Preparation: Prepare a 1:1 (w/w) physical mixture of CAS 412291-29-3 and anhydrous lactose. Triturate gently in a mortar to ensure intimate surface contact.
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Moisture Addition: Add 5% (w/w) HPLC-grade water to the blend. Causality: The Maillard reaction requires trace moisture to mobilize the reactants at the solid-solid interface. Completely dry blends may yield false-negative compatibility results.
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Incubation: Seal the mixture in a glass vial and incubate at 50°C for 14 days. Prepare a control vial containing only the API under identical conditions.
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Extraction and Mass Balance Check: Extract the sample using a 50:50 Methanol:Water mixture. Validation Step: Calculate the mass balance. The sum of the parent peak area and all degradant peak areas must equal 98-102% of the control vial's peak area. A loss of mass balance indicates the formation of insoluble polymers or volatile degradants.
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LC-MS/MS Analysis: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than standard C18. Causality: CAS 412291-29-3 is highly polar and will elute in the void volume of a standard reversed-phase C18 column, making it impossible to separate from early-eluting polar degradants like morpholine. HILIC ensures proper retention and resolution.
References
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Ed.). John Wiley & Sons. Available at:[Link]
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International Council for Harmonisation (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at:[Link]
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Harmon, T., et al. (2014). Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. trans-4-Aminocyclohexyl)(morpholino)methanone | 412291-29-3 [chemicalbook.com]
- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 3. Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
- 6. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
